molecular formula C15H13N3O4S2 B13212645 (2S)-2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-phenylpropanoicacid

(2S)-2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-phenylpropanoicacid

Cat. No.: B13212645
M. Wt: 363.4 g/mol
InChI Key: FVOBEGVUELSHSE-LBPRGKRZSA-N
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Description

(2S)-2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-phenylpropanoic acid is a complex organic compound that features a benzothiadiazole moiety, a sulfonamide group, and a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-phenylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzothiadiazole core, which can be achieved through the cyclization of o-phenylenediamine with sulfur-containing reagents. The sulfonamide group is then introduced via sulfonation reactions, often using sulfonyl chlorides under basic conditions. Finally, the phenylpropanoic acid moiety is attached through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzothiadiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the benzothiadiazole can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiadiazole moiety can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(2S)-2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of organic semiconductors and light-emitting diodes.

    Biology: The compound’s sulfonamide group makes it a potential candidate for enzyme inhibition studies, particularly those involving carbonic anhydrase.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (2S)-2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. The benzothiadiazole moiety can participate in electron transfer processes, making it useful in electronic applications. The phenylpropanoic acid backbone provides structural stability and facilitates interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole: A simpler compound that lacks the sulfonamide and phenylpropanoic acid groups.

    Sulfanilamide: Contains the sulfonamide group but lacks the benzothiadiazole and phenylpropanoic acid moieties.

    Phenylpropanoic acid: A basic structure that lacks the benzothiadiazole and sulfonamide groups.

Uniqueness

(2S)-2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-phenylpropanoic acid is unique due to its combination of a benzothiadiazole moiety, a sulfonamide group, and a phenylpropanoic acid backbone. This combination imparts unique electronic and chemical properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C15H13N3O4S2

Molecular Weight

363.4 g/mol

IUPAC Name

(2S)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C15H13N3O4S2/c19-15(20)12(9-10-5-2-1-3-6-10)18-24(21,22)13-8-4-7-11-14(13)17-23-16-11/h1-8,12,18H,9H2,(H,19,20)/t12-/m0/s1

InChI Key

FVOBEGVUELSHSE-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=CC3=NSN=C32

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC3=NSN=C32

Origin of Product

United States

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